3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid

Physicochemical profiling Lipophilicity Drug design

3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1946813-29-1) is a 1,3-disubstituted pyrazole-5-carboxylic acid derivative with molecular formula C₉H₁₂N₂O₄ and molecular weight 212.20 g/mol. The compound features a 3-methoxycarbonyl ester group, a 5-carboxylic acid group, and an N1-propyl substituent on the pyrazole ring.

Molecular Formula C9H12N2O4
Molecular Weight 212.205
CAS No. 1946813-29-1
Cat. No. B2491418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid
CAS1946813-29-1
Molecular FormulaC9H12N2O4
Molecular Weight212.205
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C(=O)OC)C(=O)O
InChIInChI=1S/C9H12N2O4/c1-3-4-11-7(8(12)13)5-6(10-11)9(14)15-2/h5H,3-4H2,1-2H3,(H,12,13)
InChIKeyDLTUWCWBWHJZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1946813-29-1) — Core Chemical Identity and Procurement Context


3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1946813-29-1) is a 1,3-disubstituted pyrazole-5-carboxylic acid derivative with molecular formula C₉H₁₂N₂O₄ and molecular weight 212.20 g/mol . The compound features a 3-methoxycarbonyl ester group, a 5-carboxylic acid group, and an N1-propyl substituent on the pyrazole ring. This specific substitution pattern places it within the broader class of pyrazole-5-carboxylic acid derivatives that have been explored as endothelin receptor antagonists [1], 11β-HSD1 inhibitor intermediates [2], and enzyme inhibitors [3]. The compound is commercially available at 95% purity from multiple suppliers and is primarily utilized as a research intermediate and building block in medicinal chemistry and agrochemical synthesis .

Why 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Generic Pyrazole-5-carboxylic Acid Analogs


Generic substitution among pyrazole-5-carboxylic acid derivatives is not scientifically defensible because the N1 and C3 substituents independently and synergistically modulate key properties including lipophilicity, enzyme inhibition potency, and target selectivity. For example, within the enzyme cysteine synthase (EC 2.5.1.47), the unsubstituted 1H-pyrazole-5-carboxylic acid produces 94% inhibition at 1 mM, whereas the 1-phenyl analog drops to 65% inhibition at the same concentration, and the 1-(4-chlorophenyl) analog yields only 56% inhibition [1]. This demonstrates that N1 modification alone can attenuate target engagement by nearly 40 percentage points. Similarly, in the endothelin receptor antagonist series, the nature of the C3 substituent (polyfluoroalkyl vs. alkyl vs. ester) determines whether a compound exhibits ETA-selective, ETB-selective, or mixed antagonist activity [2]. The 3-methoxycarbonyl ester in the target compound provides both a hydrogen-bond acceptor motif and a synthetic handle for further derivatization (e.g., hydrolysis to acid, amidation, reduction) that is absent in analogs bearing simple alkyl or aryl groups at C3. These differences mean that substituting the target compound with a structurally related but functionally distinct analog can lead to fundamentally different biological outcomes, synthetic trajectories, and physicochemical profiles.

Quantitative Differentiation Evidence for 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1946813-29-1) vs. Closest Analogs


LogP Differentiation: N1-Propyl Substitution Increases Lipophilicity by >1.5 Log Units vs. N1-Unsubstituted Analog

The N1-propyl group in 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid substantially increases calculated LogP relative to the N1-unsubstituted parent compound 3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid (CAS 54866-86-3). The target compound has a measured/calculated LogP of 0.78, whereas the N1-unsubstituted analog (MW 170.12, lacking the propyl group) has an estimated LogP of approximately −0.7 to −0.5 based on fragment-based calculation, yielding a LogP differential of >1.2 units . This increased lipophilicity directly impacts membrane permeability, protein binding, and solubility profiles, making the target compound more suitable for applications requiring enhanced passive diffusion or hydrophobic pocket interactions.

Physicochemical profiling Lipophilicity Drug design

Enzyme Inhibition: N1 Substituent Dramatically Alters Target Engagement vs. Unsubstituted and 1-Phenyl Pyrazole-5-carboxylic Acids

Data from the BRENDA enzyme database for cysteine synthase (EC 2.5.1.47) demonstrate that N1 substitution on the pyrazole-5-carboxylic acid scaffold profoundly affects inhibitory activity. 1H-pyrazole-5-carboxylic acid (unsubstituted at N1) shows 9% inhibition at 1 µM and 94% at 1 mM. The 1-phenyl analog achieves 11% at 1 µM but only 65% at 1 mM — a 29-percentage-point drop at high concentration. The 1-(4-chlorophenyl) analog drops further to 56% at 1 mM. Although direct data for the 1-propyl analog are not available in this specific assay, the class-level trend establishes that even moderate N1 substituents can reduce maximal enzyme inhibition by 30–40% relative to the unsubstituted parent, while potentially improving low-concentration engagement. This has direct implications for the target compound, whose N1-propyl group is expected to confer an intermediate inhibition profile distinct from both the unsubstituted and the aryl-substituted analogs [1].

Enzyme inhibition Cysteine synthase Structure-activity relationship

Endothelin Receptor SAR: C3 Ester Substituent Dictates Receptor Subtype Selectivity vs. C3-Polyfluoroalkyl Analogs

In the seminal pyrazole-5-carboxylic acid endothelin antagonist series reported by Liu et al. (2000), the C3 substituent was found to be a primary determinant of ETA vs. ETB receptor selectivity. Compounds bearing C3-polyfluoroalkyl groups (e.g., trifluoromethyl, pentafluoroethyl) exhibited mixed ETA/ETB or ETB-selective profiles, whereas structural modifications at C3 could shift selectivity toward ETA [1]. Although the specific 3-methoxycarbonyl analog was not part of that study, the published pharmacophore model demonstrates that the C3 position directly interacts with the receptor binding pocket. The methoxycarbonyl ester in the target compound introduces a hydrogen-bond acceptor motif and additional steric bulk that is absent in C3-alkyl or C3-polyfluoroalkyl analogs, predicting a distinct receptor interaction profile. This is critical for users developing receptor-subtype-selective ligands.

Endothelin receptor GPCR pharmacology Receptor selectivity

Synthetic Versatility: Dual Carboxylic Acid/Ester Functionality Enables Regioselective Derivatization Unavailable in Mono-acid Analogs

The target compound possesses two chemically distinct carbonyl functionalities: a free carboxylic acid at the 5-position and a methyl ester at the 3-position. This orthogonal protection strategy enables sequential, regioselective derivatization — for example, amide coupling at the 5-COOH with retention of the 3-COOMe ester, followed by ester hydrolysis and subsequent functionalization at C3. This is supported by the general method for selective sequential demasking of ester functions on pyrazole rings, as demonstrated by Chambers et al. (1985) on 1-methyl-3,4,5-tris(methoxycarbonyl)pyrazole, where the order of ester hydrolysis was established as 5 > 4 > 3 [1]. In contrast, analogs such as 1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1004643-68-8) possess only a single carboxylic acid group, limiting derivatization options to a single site. The 3-methoxycarbonyl group further provides a milder leaving group for nucleophilic acyl substitution compared to a free carboxylic acid.

Synthetic chemistry Regioselective derivatization Building block utility

Patent-Cited Intermediate Status for 11β-HSD1 Inhibitor Synthesis Supports Preferential Procurement for Metabolic Disease Programs

Patent WO2015091418A1 (Hoffmann-La Roche, 2015) discloses processes for preparing pyrazole carboxylic acid derivatives as key intermediates for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The general formula encompasses compounds where R₁ is C₁₋₇-alkyl (consistent with the N1-propyl group of the target compound) and R₃ is C₁₋₇-alkyl optionally substituted with halogen or C₁₋₄-alkoxy (consistent with the 3-methoxycarbonyl ester). While the specific compound CAS 1946813-29-1 is not explicitly named in the patent abstract, the structural scaffold falls within the claimed genus. 11β-HSD1 is a validated target for obesity, type 2 diabetes, and metabolic syndrome, with several inhibitors having advanced to clinical trials. Compounds not bearing the 1-alkyl-3-ester substitution pattern are outside the patent claims and lack this specific application relevance.

11β-HSD1 inhibitor Metabolic syndrome Patent intermediate

Purity Specification and Quality Control: 95% Minimum Purity with Multi-Technique Batch Analysis

Multiple authorized vendors specify a minimum purity of 95% for 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid, with supporting analytical data including NMR, HPLC, and GC provided on a per-batch basis . This level of analytical characterization is not uniformly available for all close analogs. For instance, 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 39658-16-7) and 1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1004643-68-8) are frequently listed without published batch-specific purity certificates from major suppliers . The availability of documented purity and multi-technique characterization reduces the risk of purchasing material with unidentified impurities that could compromise synthetic yields or biological assay reproducibility.

Quality control Analytical chemistry Procurement specification

Optimal Application Scenarios for 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: 11β-HSD1 Inhibitor Lead Optimization Programs

The target compound is structurally aligned with the genus claimed in WO2015091418A1 for pyrazole carboxylic acid derivatives as 11β-HSD1 inhibitor intermediates [1]. Its N1-propyl and 3-methoxycarbonyl substitution pattern matches the patent's definition of preferred substituents, making it a directly relevant building block for synthesizing patent-covered inhibitor candidates. The dual functionality (5-COOH and 3-COOMe) enables rapid analog generation through sequential derivatization, which is critical for SAR exploration in metabolic disease programs where 11β-HSD1 is a validated target for obesity and type 2 diabetes. Procurement of this specific intermediate, rather than generic pyrazole-5-carboxylic acids lacking the 3-ester, ensures that synthesized analogs remain within the patent landscape and possess the appropriate physicochemical properties (LogP 0.78) for membrane permeability.

Chemical Biology: Enzyme Inhibition Profiling Across Pyrazole-5-carboxylic Acid Series

BRENDA enzyme inhibition data for EC 2.5.1.47 demonstrate that N1 substitution on the pyrazole-5-carboxylic acid scaffold produces inhibition differentials of up to 38 percentage points at 1 mM (94% for N1-H vs. 56% for N1-(4-chlorophenyl)) [1]. The target compound, with its N1-propyl group, represents a distinct point in this SAR continuum. Researchers systematically profiling the enzyme inhibition landscape of pyrazole-5-carboxylic acids should include this compound to characterize the contribution of intermediate-sized N1-alkyl substituents. Its intermediate LogP (0.78) also makes it a useful comparator for separating lipophilicity-driven effects from direct binding interactions in cellular assays.

Synthetic Methodology: Regioselective Derivatization of Heterocyclic Diesters

The orthogonal ester/acid functionality of 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid supports the development and validation of regioselective derivatization protocols. As demonstrated by Chambers et al. (1985), ester groups on the pyrazole ring exhibit differential reactivity that can be exploited for sequential functionalization [1]. This compound provides a simpler, commercially available substrate for optimizing reaction conditions (e.g., selective hydrolysis, amidation, reduction) compared to the fully esterified 1-methyl-3,4,5-tris(methoxycarbonyl)pyrazole. The resulting methodology can be applied to more complex heterocyclic systems and scaled for library production.

Agrochemical Discovery: Pyrazole-based Herbicide and Fungicide Lead Generation

Pyrazole-5-carboxylic acid derivatives have established precedent in agrochemical applications, including as herbicides (e.g., pyrazole ether derivatives in US patents) and fungicides [1][2]. The 3-methoxycarbonyl group provides a synthetic handle for introducing diverse agrochemically relevant moieties (e.g., amides, hydrazides, heterocycles) via standard transformations. The N1-propyl group confers higher lipophilicity (LogP 0.78) compared to N1-H or N1-methyl analogs, which may enhance cuticular penetration in plant applications. For agrochemical discovery programs, procuring this pre-functionalized scaffold eliminates 2–3 synthetic steps relative to constructing the substitution pattern from an unsubstituted pyrazole core, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 3-(Methoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.